![molecular formula C13H11NO5 B1530709 Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate CAS No. 925004-56-4](/img/structure/B1530709.png)
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis Techniques and Reactivity
A synthesis technique involving methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones through a domino mode process highlights the compound's reactivity and versatility in producing pyrrolo[1,2-a]pyrimidine-7-carboxylates. These compounds are pivotal in further chemical transformations, demonstrating the reactivity of both diazo compounds and carbenes under specific conditions such as photolysis, to yield pyrrole-containing products (Galenko et al., 2019).
Antimitotic Activity
Research into the antimitotic activity of novel 5-aminoisoxazoles bearing alkoxyaryl moieties, specifically those containing trimethoxy- and methylenedioxyphenyl groups, has provided insights into the compound's potential in cancer treatment. These 5-aminoisoxazoles have demonstrated moderate antimitotic activity against human lung carcinoma A549 cell line, suggesting potential therapeutic applications (Vasilenko et al., 2017).
Antibacterial Agents
A study on the design, synthesis, and molecular docking of novel indole–isoxazole–triazole conjugates as potent antibacterial agents highlighted the significant activity of these compounds against B. subtilis and S. aureus. This research underscores the potential of utilizing methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate derivatives in developing new antibacterial therapies (Prashanthi et al., 2021).
Unexpected Hydrolysis Products
The study on the hydrolysis of 5-aminoisoxazolbenzoylamide herbicide isoxaben into 5-isoxazolinone has provided critical insights into the chemical stability and behavior of related compounds under specific conditions. This research helps in understanding the environmental fate and transformation products of such compounds, which is crucial for evaluating their ecological impact (Rouchaud et al., 2010).
properties
IUPAC Name |
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-16-13(15)9-7-11(19-14-9)8-2-3-10-12(6-8)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZBRRNNQMRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.